Lipophilicity (LogP) Differentiation: 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione vs. 5-(Thiophen-2-yl)imidazolidine-2,4-dione
The target compound exhibits a calculated LogP of approximately 2.4–2.5, compared to an XLogP3 of 0.4 for the non-benzylated analog 5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8) [1]. This represents a greater than 100-fold difference in octanol-water partition coefficient, placing the target compound within the optimal lipophilicity range (LogP 2–4) for blood-brain barrier penetration, whereas the non-benzylated analog falls below the generally accepted CNS drug-like threshold [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39–2.54 (calculated; sources: Chembase: 2.387; Leyan: 2.5412) |
| Comparator Or Baseline | 5-(Thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8): XLogP3 = 0.4 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.1 (≥100-fold higher lipophilicity) |
| Conditions | Computed values from ACD/Labs or XLogP3 algorithms; experimental logP not reported. |
Why This Matters
For CNS-targeted programs, a LogP below 1 generally predicts poor brain penetration; the target compound's LogP of ~2.5 aligns with the range observed for clinically approved CNS drugs, making it a more suitable scaffold for neurological indications than its non-benzylated precursor.
- [1] PubChem. 5-(2-Thienyl)hydantoin (CID 573607). XLogP3-AA = 0.4. View Source
- [2] H. Pajouhesh, G.R. Lenz. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
